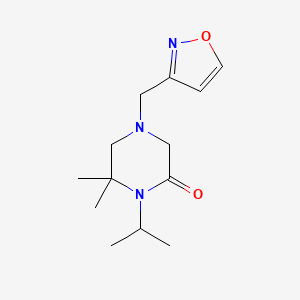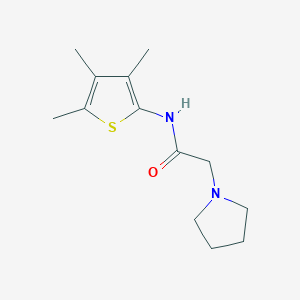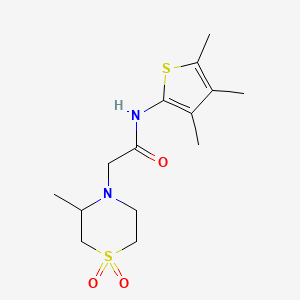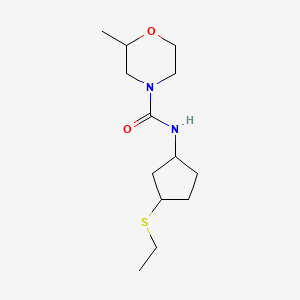
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMOM, and its chemical structure is C16H25N3O2. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
DMOM is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been shown to modulate the activity of GPCRs, which are a class of membrane proteins that play important roles in cell signaling. DMOM acts as a positive allosteric modulator of GPCRs, enhancing their activity in response to ligand binding. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the activity of GPCRs, leading to increased intracellular signaling and downstream effects. DMOM has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. Additionally, DMOM has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
DMOM has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, and its mechanism of action is well understood. However, DMOM also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, DMOM has not been extensively studied in vivo, and its potential side effects are not well understood.
未来方向
There are several future directions for research on DMOM. One area of interest is the development of DMOM as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of DMOM in vivo, and to identify potential side effects. Additionally, DMOM could be studied further as a tool compound in neuroscience research, particularly in the study of GPCRs. Finally, there is potential for the development of new synthetic methods for DMOM that could improve its yield and purity.
合成方法
The synthesis of DMOM involves the reaction of 6,6-dimethyl-1,4-diazepan-2-one with 3-(chloromethyl)oxazolidine-2,4-dione. The reaction takes place in the presence of a base such as potassium carbonate, and the product is purified through column chromatography. The yield of DMOM can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学研究应用
DMOM has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. DMOM has also been studied for its potential use as a tool compound in neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs).
属性
IUPAC Name |
6,6-dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)16-12(17)8-15(9-13(16,3)4)7-11-5-6-18-14-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDLJNPGGFIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1(C)C)CC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)


![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)

![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)